molecular formula C13H18ClN3 B12587753 N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride CAS No. 651307-03-8

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride

Cat. No.: B12587753
CAS No.: 651307-03-8
M. Wt: 251.75 g/mol
InChI Key: ZQJLSGDENWLCSH-UHFFFAOYSA-N
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Description

N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of isoquinoline with N-methylpropane-1,3-diamine in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects. The compound may also interact with inflammatory pathways, reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is unique due to its specific structure and the presence of both isoquinoline and diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

651307-03-8

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-16(9-3-7-14)13-5-2-4-11-10-15-8-6-12(11)13;/h2,4-6,8,10H,3,7,9,14H2,1H3;1H

InChI Key

ZQJLSGDENWLCSH-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C1=CC=CC2=C1C=CN=C2.Cl

Origin of Product

United States

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